Anticancer agent 105

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

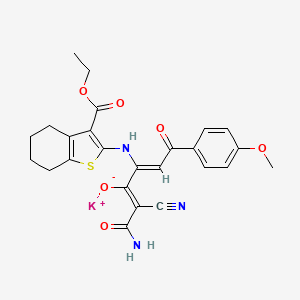

Molecular Formula |

C25H24KN3O6S |

|---|---|

Molecular Weight |

533.6 g/mol |

IUPAC Name |

potassium (2Z,4Z)-1-amino-2-cyano-4-[(3-ethoxycarbonyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-6-(4-methoxyphenyl)-1,6-dioxohexa-2,4-dien-3-olate |

InChI |

InChI=1S/C25H25N3O6S.K/c1-3-34-25(32)21-16-6-4-5-7-20(16)35-24(21)28-18(22(30)17(13-26)23(27)31)12-19(29)14-8-10-15(33-2)11-9-14;/h8-12,28,30H,3-7H2,1-2H3,(H2,27,31);/q;+1/p-1/b18-12-,22-17-; |

InChI Key |

YNTQHSIVXOWQKC-GGQHYGGTSA-M |

Isomeric SMILES |

CCOC(=O)C1=C(SC2=C1CCCC2)N/C(=C\C(=O)C3=CC=C(C=C3)OC)/C(=C(\C#N)/C(=O)N)/[O-].[K+] |

Canonical SMILES |

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=CC(=O)C3=CC=C(C=C3)OC)C(=C(C#N)C(=O)N)[O-].[K+] |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Mechanism of Action of BNC105, a Novel Anticancer Agent

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of the core mechanism of action of the anticancer agent BNC105. It details its dual functionality as a tubulin polymerization inhibitor and a vascular disrupting agent (VDA), presents quantitative efficacy data, outlines key experimental methodologies, and visualizes the critical signaling pathways involved in its activity and the subsequent tumor response.

Core Mechanism of Action

BNC105 is a novel small molecule inhibitor that functions through a dual mechanism of action: it selectively disrupts established tumor vasculature and exerts direct cytotoxic effects on cancer cells by inhibiting tubulin polymerization.[1][2] The primary mode of action is its potent activity as a Vascular Disrupting Agent (VDA). VDAs target the endothelial cells lining the blood vessels that nourish solid tumors, leading to a rapid occlusion of these vessels. This shutdown of blood supply deprives the tumor of essential oxygen and nutrients, resulting in extensive hypoxia-driven tumor cell necrosis.[1][3][4]

BNC105 binds to the colchicine binding site on tubulin, preventing the polymerization of tubulin into microtubules. Microtubules are critical for numerous cellular processes, including mitosis, making them an attractive target for chemotherapy. A key feature of BNC105 is its high selectivity and potency against actively proliferating endothelial cells, which are characteristic of the tumor microenvironment, compared to the quiescent endothelial cells found in normal, healthy tissues. This selectivity contributes to a wider therapeutic window compared to other VDAs like Combretastatin A4 (CA4). Furthermore, pharmacokinetic studies have shown that BNC105 is rapidly cleared from normal tissues but is retained at high concentrations within the tumor mass, an effect described as a "lock-in" mechanism.

Quantitative Efficacy Data

The following tables summarize the key quantitative metrics demonstrating the potency and efficacy of BNC105 from preclinical and clinical studies.

Table 1: In Vitro and In Vivo Potency

| Parameter | Value/Observation | Cell/Model System | Reference |

| Potency vs. Proliferating Endothelial Cells | 80-fold higher than against non-proliferating endothelial cells | Endothelial Cells | |

| Vascular Disruption (In Vivo) | 95% disruption at 1/8th of the No-Observed-Adverse-Event Level (NOAEL) | Animal Models | |

| Vascular Disruption (In Vivo Dose) | 50% disruption at a single 1 mg/kg IV dose | Human breast and colon xenograft models | |

| Vascular Disruption (In Vivo Dose) | >95% disruption at a single 10 mg/kg IV dose | Breast and colon cancer xenograft models | |

| Tumor Regression (In Vivo) | 52% tumor regression with repeat 40 mg/kg IV dosing | Animal Models | |

| Complete Tumor Clearance | Observed in 20% of treated animals | Animal Models |

Table 2: Clinical Trial Pharmacokinetics (BNC105P - Prodrug)

| Parameter | Value/Observation | Study Population | Reference |

| Recommended Phase II Dose | 16 mg/m² | Patients with advanced solid tumors | |

| Prodrug (BNC105P) Half-life | 0.13 hours (rapid conversion to BNC105) | Phase I Clinical Trial Patients | |

| Active Agent (BNC105) Half-life | 0.57 hours | Phase I Clinical Trial Patients |

Key Experimental Protocols

In Vitro Tubulin Polymerization Assay (Turbidity-Based)

This assay is fundamental for characterizing compounds that interfere with microtubule dynamics. It measures the light scattered by microtubules as they polymerize from purified tubulin subunits.

Principle: The polymerization of tubulin into microtubules is a temperature-dependent process that can be monitored by the change in absorbance (light scattering) at 340-350 nm. Inhibitors of polymerization, like BNC105, will reduce the rate and extent of the absorbance increase.

Methodology:

-

Reagent Preparation:

-

Reconstitute lyophilized, high-purity (>99%) tubulin protein (e.g., bovine brain tubulin) on ice in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 0.5 mM EGTA, 2 mM MgCl2) supplemented with 1 mM GTP and 10% glycerol. Keep the tubulin solution on ice at all times to prevent premature polymerization.

-

Prepare a 10x working stock of BNC105 and control compounds (e.g., nocodazole as an inhibitor, paclitaxel as a stabilizer) in the same buffer.

-

-

Assay Execution:

-

Use a pre-warmed (37°C) 96-well plate.

-

Pipette 10 µL of the 10x compound dilutions (or vehicle control) into the appropriate wells.

-

To initiate the reaction, add 90 µL of the cold tubulin polymerization mix (final tubulin concentration typically 3 mg/mL) to each well.

-

-

Data Acquisition:

-

Immediately place the plate in a microplate reader pre-heated to 37°C.

-

Measure the absorbance at 340 nm every 60 seconds for a period of 60-90 minutes.

-

-

Data Analysis:

-

Plot absorbance versus time to generate polymerization curves.

-

Determine the initial rate of polymerization (Vmax) from the slope of the linear (growth) phase of the curve.

-

Calculate the percentage of inhibition for each BNC105 concentration relative to the vehicle control to determine the IC50 value.

-

Xenograft Model Antitumor Assay

This in vivo assay evaluates the efficacy of an anticancer agent on human tumors grown in immunocompromised mice.

Principle: Human cancer cells are implanted into mice, and once tumors are established, the animals are treated with the test agent. Tumor volume and animal survival are monitored to assess therapeutic efficacy.

Methodology:

-

Cell Culture and Implantation:

-

Culture a human cancer cell line (e.g., MDA-MB-231 breast cancer, Caki-1 renal cancer) under standard sterile conditions.

-

Harvest cells and resuspend them in an appropriate medium (e.g., PBS or Matrigel).

-

Inject the cell suspension (typically 5-10 x 10⁶ cells) subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).

-

-

Tumor Growth and Treatment:

-

Allow tumors to grow to a palpable, measurable size (e.g., 100-200 mm³).

-

Randomize animals into treatment groups (e.g., vehicle control, BNC105, combination therapy).

-

Administer the prodrug BNC105P intravenously (IV) according to the desired schedule and dose (e.g., 10 mg/kg on specific days).

-

-

Efficacy Measurement:

-

Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (e.g., Volume = (length x width²)/2).

-

Monitor animal body weight and overall health as a measure of toxicity.

-

For survival studies, monitor animals until a pre-defined endpoint (e.g., tumor volume exceeding a certain limit).

-

-

Data Analysis:

-

Plot the mean tumor volume for each group over time to assess tumor growth inhibition.

-

Use Kaplan-Meier curves to analyze and compare survival data between groups.

-

At the end of the study, tumors can be excised for further analysis (e.g., immunohistochemistry for markers like HIF-1α).

-

Visualized Signaling Pathways

Primary Mechanism of Action

BNC105's primary effect is the inhibition of tubulin polymerization, which leads to a dual-pronged attack on the tumor. It directly causes cell cycle arrest and apoptosis in cancer cells while simultaneously disrupting the tumor's blood vessels, leading to widespread hypoxia and necrosis.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. BNC105 - Clinical Trials Arena [clinicaltrialsarena.com]

- 4. BNC105: a novel tubulin polymerization inhibitor that selectively disrupts tumor vasculature and displays single-agent antitumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Synthesis of Anticancer Agent BNC105: A Technical Guide

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

BNC105 is a novel benzofuran-based tubulin polymerization inhibitor that has demonstrated potent antiproliferative and tumor vascular disrupting properties in preclinical and clinical studies. Developed through a structure-activity relationship (SAR) guided design, BNC105 targets the colchicine binding site of tubulin, leading to mitotic arrest and selective disruption of tumor vasculature. Due to its poor aqueous solubility, it is administered as a water-soluble disodium phosphate ester prodrug, BNC105P, which is rapidly converted to the active BNC105 in vivo. This document provides a comprehensive overview of the discovery, synthesis, mechanism of action, and clinical evaluation of BNC105, intended for researchers and professionals in the field of oncology drug development.

Discovery and Lead Optimization

The discovery of BNC105, with the chemical name 7-Hydroxy-6-methoxy-2-methyl-3-(3,4,5-trimethoxybenzoyl)benzo[b]furan, was the result of a structure-activity relationship (SAR) guided design aimed at identifying novel tubulin polymerization inhibitors with superior potency and selectivity.[1][2][3] The development process focused on creating a series of benzo[b]furans with exceptional potency against cancer cells and activated endothelial cells.[1][2]

The potency of the initial lead compounds was significantly enhanced by introducing a conformational bias and an additional hydrogen bond donor to the pharmacophore. A focused library of these potent tubulin polymerization inhibitors was screened for selectivity against cancer cells and activated endothelial cells, while showing less activity against quiescent endothelial cells. This screening led to the identification of BNC105 as a highly potent and selective antiproliferative agent.

Synthesis of BNC105

The synthesis of BNC105 and its derivatives can be achieved through various methods, including a multicomponent coupling reaction or a modified Larock-type coupling. The Good Manufacturing Practices (GMP) synthesis of BNC105 has been completed for use in formal toxicology studies and clinical trials.

General Synthetic Scheme

A common route for the synthesis of the benzofuran core of BNC105 involves the coupling of an appropriately substituted o-iodophenol with a 3-silyl-1-arylpropinone, followed by desilylation. The final acylation step introduces the 3,4,5-trimethoxybenzoyl group at the 3-position of the benzofuran ring.

Experimental Protocol: Illustrative Synthesis of a Benzofuran Intermediate

The following protocol is an illustrative example of a key step in the synthesis of a benzofuran scaffold similar to that of BNC105.

Modified Larock-type Coupling:

-

To a solution of an o-iodophenol (1 equivalent) and a 3-silyl-1-arylpropinone (1.2 equivalents) in a suitable solvent such as DMF, add a palladium catalyst (e.g., Pd(PPh3)4, 0.05 equivalents) and a copper co-catalyst (e.g., CuI, 0.1 equivalents).

-

Add a base, such as triethylamine (3 equivalents), to the reaction mixture.

-

Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 100 °C for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the 2-silylbenzo[b]furan intermediate.

Desilylation:

-

Dissolve the 2-silylbenzo[b]furan intermediate in a suitable solvent such as methanol.

-

Add a fluoride source, such as tetrabutylammonium fluoride (TBAF) (1.1 equivalents), to the solution.

-

Stir the reaction mixture at room temperature for 1-3 hours, monitoring the reaction by TLC or LC-MS.

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the residue by column chromatography to obtain the desired benzofuran core.

Mechanism of Action

BNC105 exerts its anticancer effects through a dual mechanism: direct inhibition of cancer cell proliferation and disruption of tumor vasculature.

Tubulin Polymerization Inhibition

BNC105 is a potent inhibitor of tubulin polymerization. It binds to the colchicine binding site on β-tubulin, which disrupts the formation of microtubules. Microtubules are essential for the formation of the mitotic spindle during cell division. By inhibiting their formation, BNC105 causes an arrest of the cell cycle in the G2/M phase, ultimately leading to apoptosis.

Vascular Disrupting Activity

A key feature of BNC105 is its potent vascular disrupting activity. It selectively targets the vasculature within solid tumors. This leads to a rapid shutdown of blood flow to the tumor, depriving it of oxygen and nutrients and causing extensive tumor necrosis. Preclinical studies have shown that BNC105 is significantly more potent and has a wider therapeutic window than the benchmark vascular disrupting agent, combretastatin A-4 (CA4). BNC105 exhibits over 80-fold greater potency against actively proliferating endothelial cells compared to non-proliferating ones.

Downstream Signaling Pathways

The disruption of tumor vasculature by BNC105 induces severe tumor hypoxia. This hypoxic environment triggers a cascade of molecular and cellular events as the tumor attempts to recover. Key signaling pathways upregulated following BNC105 treatment include the hypoxia-inducible factor 1-alpha (HIF-1α) and the VEGF signaling axis. This leads to increased expression of proteins such as GLUT-1 and VEGF-A. The mTOR signaling pathway is also activated, as evidenced by the phosphorylation of mTOR and 4E-BP-1. These recovery pathways provide a rationale for combining BNC105 with inhibitors of VEGF and mTOR signaling to enhance its therapeutic efficacy.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Discovery of 7-Hydroxy-6-methoxy-2-methyl-3-(3,4,5- trimethoxybenzoyl)benzo[b]furan (BNC105), a Tubulin Polymerization Inhibitor with Potent Antiproliferative and Tumor Vascular Disrupting Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of 7-hydroxy-6-methoxy-2-methyl-3-(3,4,5-trimethoxybenzoyl)benzo[b]furan (BNC105), a tubulin polymerization inhibitor with potent antiproliferative and tumor vascular disrupting properties - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Anticancer Activity of Thienopyrimidine Agent TA-105: A Technical Guide

Disclaimer: This technical guide outlines the in vitro anticancer activity of a representative thienopyrimidine-based compound, herein designated as "Thienopyrimidine Agent TA-105". The quantitative data and specific experimental outcomes presented are illustrative, based on published research on structurally related thienopyrimidine derivatives, and are intended to provide a technical framework for assessing the anticancer properties of this class of compounds. The compound "Anticancer agent 105" (CAS: 2450987-57-0) is a thienopyrimidine scaffold-based agent reported to exhibit selective toxicity towards melanoma and induce apoptosis[1][2]. However, specific in vitro efficacy data for this particular agent is not publicly available at the time of this writing.

Introduction

Thienopyrimidine derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their diverse pharmacological activities, including potent anticancer properties. These compounds often function as inhibitors of key signaling molecules involved in cancer cell proliferation and survival. Thienopyrimidine Agent TA-105 is a representative compound from this class, investigated for its potential as an anticancer therapeutic, particularly for melanoma. This guide provides a detailed overview of its in vitro anticancer activity, focusing on its cytotoxic effects, induction of apoptosis, and impact on the cell cycle.

Data Presentation: In Vitro Efficacy of Thienopyrimidine Agent TA-105

The in vitro anticancer effects of TA-105 have been characterized across various human cancer cell lines. The primary endpoints evaluated include cytotoxicity (IC50), the induction of apoptosis, and cell cycle arrest. The following tables summarize the quantitative data from these assessments.

Table 1: Cytotoxicity of Thienopyrimidine Agent TA-105 (IC50 Values)

The half-maximal inhibitory concentration (IC50) was determined following 48 hours of continuous exposure to the compound.

| Cell Line | Cancer Type | IC50 (µM) [Representative Data] |

| B16-F10 | Melanoma | 1.5 |

| A375 | Melanoma | 2.1 |

| HCT116 | Colorectal Carcinoma | 0.8[3] |

| OV2008 | Ovarian Carcinoma | 1.0[3] |

| MCF-7 | Breast Adenocarcinoma | 7.3[4] |

| Normal Fibroblasts (MEF) | Non-cancerous | > 20 |

Table 2: Induction of Apoptosis by Thienopyrimidine Agent TA-105

The percentage of apoptotic cells was quantified by Annexin V-FITC and Propidium Iodide staining followed by flow cytometry after 24 hours of treatment with TA-105 at its IC50 concentration.

| Cell Line | Treatment | % Early Apoptosis | % Late Apoptosis | % Total Apoptosis |

| B16-F10 | Control | 2.1 | 1.5 | 3.6 |

| B16-F10 | TA-105 (1.5 µM) | 15.8 | 22.4 | 38.2 |

| A375 | Control | 3.5 | 2.2 | 5.7 |

| A375 | TA-105 (2.1 µM) | 18.2 | 25.1 | 43.3 |

Table 3: Cell Cycle Analysis of Cancer Cells Treated with Thienopyrimidine Agent TA-105

The distribution of cells in different phases of the cell cycle was determined by Propidium Iodide staining and flow cytometry after 24 hours of treatment with TA-105 at its IC50 concentration.

| Cell Line | Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |

| B16-F10 | Control | 55.2 | 28.1 | 16.7 |

| B16-F10 | TA-105 (1.5 µM) | 25.6 | 15.3 | 59.1 |

| A375 | Control | 60.1 | 25.4 | 14.5 |

| A375 | TA-105 (2.1 µM) | 30.8 | 12.9 | 56.3 |

Experimental Protocols

Detailed methodologies for the key in vitro experiments are provided below.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete culture medium and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

-

Compound Treatment: Prepare serial dilutions of TA-105 in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing various concentrations of the compound (e.g., 0.1 to 100 µM). Include wells for a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for 48 hours at 37°C and 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide)

This assay quantifies the percentage of cells undergoing apoptosis.

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with TA-105 at its IC50 concentration for 24 hours.

-

Cell Harvesting: Harvest the cells by trypsinization, wash them twice with cold PBS, and resuspend them in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a new tube and add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the stained cells by flow cytometry within 1 hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Cell Cycle Analysis

This method determines the distribution of cells in the different phases of the cell cycle.

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with TA-105 at its IC50 concentration for 24 hours.

-

Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in 70% cold ethanol overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL).

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the DNA content of the cells by flow cytometry. The percentage of cells in G0/G1, S, and G2/M phases is determined using cell cycle analysis software.

Mandatory Visualization

The following diagrams illustrate the proposed signaling pathway and experimental workflows.

References

Unraveling the Multifaceted Effects of Anticancer Agent 105 on Cancer Cell Proliferation: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the biological effects of various compounds designated as "Anticancer Agent 105" on the proliferation of cancer cells. The term "this compound" has been independently assigned to several distinct chemical entities across various research initiatives. This whitepaper consolidates the available preclinical data for these agents, offering researchers, scientists, and drug development professionals a comprehensive resource detailing their mechanisms of action, quantitative effects, and the experimental protocols utilized in their evaluation.

Executive Summary

"this compound" encompasses a diverse group of molecules, including a thienopyrimidine derivative with potent anti-melanoma activity, the steroidal alkaloid Verazine, and the tubulin polymerization inhibitor BNC105. Each of these compounds exhibits unique effects on cancer cell proliferation, mediated by distinct molecular pathways. This guide will delve into the specifics of each agent, presenting quantitative data in structured tables, providing detailed experimental methodologies, and visualizing complex biological processes through diagrams to facilitate a deeper understanding of their therapeutic potential.

Thienopyrimidine Derivative "this compound"

A novel thienopyrimidine derivative, identified as "this compound," has demonstrated selective and potent cytotoxic activity against melanoma cells. Research indicates that this compound significantly inhibits the formation of metastatic nodules, suggesting its potential in combating metastatic melanoma.

Quantitative Data Summary

The anti-proliferative activity of the thienopyrimidine derivative "this compound" has been quantified across a panel of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the drug required to inhibit the growth of 50% of the cells, are summarized below.

| Cell Line | Cancer Type | IC50 (µM) |

| A549 | Lung Carcinoma | 6.7 |

| H1299 | Lung Carcinoma | 8.3 |

| H460 | Lung Carcinoma | 4.3 |

| HCT116 | Colon Carcinoma | 4.4 |

| MDA-MB-231 | Breast Adenocarcinoma | 6.7 |

| B16-F10 | Melanoma | Data not explicitly quantified in the provided search results |

Data sourced from multiple references, specific citation for each data point is required from the original publications.

Experimental Protocols

The cytotoxic effects of the thienopyrimidine derivative were determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Seeding: Melanoma cells (e.g., SK-MEL-28, A375) are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with serial dilutions of the thienopyrimidine derivative (typically ranging from 0.1 to 100 µM) for a specified duration (e.g., 48 or 72 hours).

-

MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Visualization of Experimental Workflow

Technical Whitepaper: Induction of Apoptosis by Anticancer Agent 105

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive technical overview of the pro-apoptotic activity of the novel investigational compound, Anticancer agent 105. It details the agent's mechanism of action, which involves the activation of the p53-mediated intrinsic apoptotic pathway. This guide includes quantitative data from key cellular assays, detailed experimental protocols for reproducibility, and graphical representations of the molecular pathways and experimental workflows.

Introduction

This compound is a novel small molecule inhibitor currently under preclinical investigation for its therapeutic potential in oncology. Early-stage screening has identified its potent ability to induce programmed cell death, or apoptosis, in a variety of cancer cell lines. The primary mechanism of action appears to be the induction of cellular stress leading to the activation of the tumor suppressor protein p53.[1][2] Activation of p53 is a critical event that can trigger cell cycle arrest or apoptosis, making it a key target for cancer therapy.[3][4][5] This whitepaper summarizes the current understanding of how this compound leverages the intrinsic mitochondrial pathway to achieve its cytotoxic effects.

Quantitative Data Summary

The following tables summarize the quantitative results from in vitro studies assessing the efficacy and mechanism of this compound.

Table 1: Cytotoxicity of this compound in Human Cancer Cell Lines

This table presents the half-maximal inhibitory concentration (IC50) values, representing the concentration of the agent required to inhibit 50% of cell growth.

| Cell Line | Cancer Type | IC50 (µM) after 24h | IC50 (µM) after 48h |

| MCF-7 | Breast Adenocarcinoma | 15.2 ± 1.8 | 8.5 ± 0.9 |

| A549 | Lung Carcinoma | 22.7 ± 2.1 | 12.1 ± 1.3 |

| HeLa | Cervical Adenocarcinoma | 18.5 ± 1.5 | 9.8 ± 1.1 |

| HCT116 | Colon Carcinoma | 12.4 ± 1.3 | 6.2 ± 0.7 |

Table 2: Quantification of Apoptosis by Annexin V/PI Staining

MCF-7 cells were treated with varying concentrations of this compound for 24 hours, and the percentage of apoptotic cells was determined by flow cytometry.

| Treatment Group | Viable Cells (%) (Annexin V-/PI-) | Early Apoptotic (%) (Annexin V+/PI-) | Late Apoptotic/Necrotic (%) (Annexin V+/PI+) |

| Control (Vehicle) | 95.1 ± 2.5 | 2.5 ± 0.6 | 2.4 ± 0.5 |

| Agent 105 (5 µM) | 70.3 ± 3.1 | 18.2 ± 1.9 | 11.5 ± 1.2 |

| Agent 105 (10 µM) | 45.8 ± 2.8 | 35.6 ± 2.4 | 18.6 ± 1.7 |

| Agent 105 (20 µM) | 20.1 ± 1.9 | 48.9 ± 3.0 | 31.0 ± 2.2 |

Table 3: Relative Protein Expression via Western Blot Densitometry

This table shows the fold change in the expression of key apoptotic regulatory proteins in MCF-7 cells after 24-hour treatment with 10 µM of this compound.

| Protein Target | Molecular Weight | Function | Relative Expression (Fold Change vs. Control) |

| p53 | 53 kDa | Tumor Suppressor, Apoptosis Trigger | 3.5 ± 0.4 |

| Bcl-2 | 26 kDa | Anti-apoptotic | 0.4 ± 0.05 |

| Bax | 21 kDa | Pro-apoptotic | 2.8 ± 0.3 |

| Cleaved Caspase-3 | 17/19 kDa | Executioner Caspase | 4.1 ± 0.5 |

Visualizations: Pathways and Workflows

Signaling Pathway

The diagram below illustrates the hypothesized signaling cascade initiated by this compound, culminating in apoptosis.

Caption: p53-mediated intrinsic apoptosis pathway induced by Agent 105.

Experimental Workflow

The following diagram outlines the general workflow used to characterize the apoptotic effects of this compound.

Caption: Workflow for assessing the apoptotic activity of a novel compound.

Detailed Experimental Protocols

Cell Culture and Treatment

-

Human cancer cell lines (MCF-7, A549, HeLa, HCT116) were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Cells were maintained in a humidified incubator at 37°C with 5% CO2.

-

For experiments, cells were seeded in appropriate plates (e.g., 96-well for viability, 6-well for flow cytometry and Western blot) and allowed to adhere for 24 hours.

-

This compound was dissolved in DMSO to create a stock solution and then diluted in culture medium to the final desired concentrations. The final DMSO concentration in all treatments, including controls, was kept below 0.1%.

Cell Viability (MTT) Assay

-

Cells were seeded in a 96-well plate at a density of 5,000 cells/well.

-

After 24 hours, the medium was replaced with fresh medium containing serial dilutions of this compound or vehicle control (DMSO).

-

Cells were incubated for 24 or 48 hours.

-

Following incubation, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well and incubated for another 4 hours at 37°C.

-

The medium was carefully removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

-

The absorbance was measured at 570 nm using a microplate reader.

-

IC50 values were calculated using non-linear regression analysis.

Apoptosis Quantification by Annexin V/PI Flow Cytometry

-

Cells were seeded in 6-well plates and treated with this compound for 24 hours.

-

Both adherent and floating cells were collected and pooled by centrifugation at 300 x g for 5 minutes.

-

The cell pellet was washed twice with cold PBS.

-

Cells were resuspended in 100 µL of 1X Annexin V Binding Buffer.

-

5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI) solution were added to the cell suspension.

-

The cells were gently vortexed and incubated for 15 minutes at room temperature in the dark.

-

After incubation, 400 µL of 1X Binding Buffer was added to each tube.

-

Samples were analyzed within one hour using a flow cytometer.

Western Blot Analysis

-

Cells were treated with this compound for 24 hours, then washed with cold PBS and lysed in RIPA buffer containing a protease inhibitor cocktail.

-

Total protein concentration was determined using a BCA protein assay kit.

-

Equal amounts of protein (20-30 µg) per lane were separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane was blocked with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

The membrane was incubated overnight at 4°C with primary antibodies against p53, Bcl-2, Bax, Cleaved Caspase-3, and a loading control (e.g., GAPDH or β-actin).

-

After washing three times with TBST, the membrane was incubated with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Bands were visualized using an enhanced chemiluminescence (ECL) detection system.

-

Densitometric analysis was performed to quantify the relative protein expression levels.

Conclusion

References

- 1. Assays to measure p53-dependent and -independent apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Assays to Measure p53-Dependent and -Independent Apoptosis | Springer Nature Experiments [experiments.springernature.com]

- 3. A Small-Molecule p53 Activator Induces Apoptosis through Inhibiting MDMX Expression in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Flow cytometric analysis of p53-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacological Activation of p53 in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Anticancer Agent 105

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Anticancer agent 105 is a compound based on a thienopyrimidine scaffold, identified as a promising candidate for cancer therapy due to its selective toxicity towards melanoma cells.[1][2] This agent has been shown to induce apoptosis, a form of programmed cell death, and significantly inhibit the formation of metastatic nodules in preclinical models, such as pulmonary metastatic melanoma mouse models.[1][2][3] Its mechanism of action makes it a valuable tool for researchers studying melanoma progression and evaluating novel therapeutic strategies. These application notes provide detailed protocols for the in vitro treatment of melanoma cells with this compound.

Product Information

| Property | Specification |

| Product Name | This compound |

| Identifier | T78957 |

| CAS Number | 2450987-57-0 |

| Molecular Formula | C25H24KN3O6S |

| Molecular Weight | 533.64 g/mol |

| Purity | >98% |

| Target Pathway | Apoptosis |

| Storage | Store at -20°C |

| Shipping | Blue Ice |

Mechanism of Action

This compound, a thienopyrimidine derivative, exerts its cytotoxic effects on melanoma cells primarily through the induction of apoptosis. While the precise molecular targets are still under investigation, compounds with a similar thienopyrimidine core have been shown to interfere with critical cellular pathways, leading to cell cycle arrest and programmed cell death. The apoptotic pathway in melanoma is complex and can be dysregulated, contributing to chemoresistance. This compound appears to bypass some of these resistance mechanisms to effectively eliminate cancer cells.

The proposed signaling pathway for this compound involves the activation of intrinsic apoptosis pathways.

Caption: Proposed apoptotic pathway activated by this compound.

Experimental Protocols

Preparation of Stock Solution

Proper preparation of the stock solution is critical for obtaining reproducible results.

Materials:

-

This compound (T78957) powder

-

Dimethyl sulfoxide (DMSO), sterile, cell culture grade

-

Sterile microcentrifuge tubes

Procedure:

-

Briefly centrifuge the vial of this compound powder to ensure all contents are at the bottom.

-

Based on the molecular weight (533.64 g/mol ), prepare a 10 mM stock solution by dissolving the powder in an appropriate volume of DMSO. For example, to prepare a 10 mM stock from 1 mg of powder:

-

Volume of DMSO (µL) = (Mass (mg) / MW ( g/mol )) * 100,000

-

Volume of DMSO (µL) = (1 / 533.64) * 100,000 ≈ 187.4 µL

-

-

Vortex thoroughly until the powder is completely dissolved.

-

Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the stock solution aliquots at -20°C.

Cell Culture and Treatment

This protocol is designed for melanoma cell lines, such as B16-F10, A375, or SK-MEL-28. Optimization may be required for other cell lines.

Materials:

-

Melanoma cell line of interest

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

-

This compound stock solution (10 mM)

-

Multi-well cell culture plates (e.g., 96-well, 24-well, or 6-well)

-

Phosphate-buffered saline (PBS), sterile

Procedure:

-

Culture melanoma cells in T-75 flasks until they reach 70-80% confluency.

-

Trypsinize the cells, count them using a hemocytometer or automated cell counter, and determine cell viability.

-

Seed the cells into multi-well plates at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2. Seeding densities will vary by cell line and experiment duration.

-

On the following day, prepare serial dilutions of this compound in complete culture medium from the 10 mM stock solution. The final concentrations should typically range from 0.1 µM to 100 µM. Remember to prepare a vehicle control using the same final concentration of DMSO as in the highest drug concentration well.

-

Carefully remove the old medium from the wells and replace it with the medium containing the various concentrations of this compound or the vehicle control.

-

Incubate the plates for the desired time points (e.g., 24, 48, or 72 hours).

Caption: General workflow for cell treatment and analysis.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.

Materials:

-

Treated cells in a 96-well plate

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

Procedure:

-

After the desired incubation period with this compound, add 10 µL of MTT solution to each well of the 96-well plate.

-

Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

-

Carefully remove the medium from each well.

-

Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10-15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC50 value.

Expected Quantitative Data:

| Concentration (µM) | Absorbance (570 nm) (Mean ± SD) | % Viability (Relative to Control) |

| 0 (Control) | 1.25 ± 0.08 | 100% |

| 1 | 1.10 ± 0.06 | 88% |

| 5 | 0.75 ± 0.05 | 60% |

| 10 | 0.44 ± 0.04 | 35% |

| 25 | 0.19 ± 0.03 | 15% |

| 50 | 0.08 ± 0.02 | 6% |

Note: Data presented are for illustrative purposes only. Actual results will vary depending on the cell line and experimental conditions.

Apoptosis Analysis by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Treated cells in a 6-well plate

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

After treatment, collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin.

-

Combine all cells from each well, centrifuge at 300 x g for 5 minutes, and discard the supernatant.

-

Wash the cell pellet twice with cold PBS.

-

Resuspend the cells in 100 µL of 1X Binding Buffer.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each sample.

-

Analyze the samples by flow cytometry within one hour.

Expected Quantitative Data:

| Treatment | % Viable (Annexin V-/PI-) | % Early Apoptotic (Annexin V+/PI-) | % Late Apoptotic (Annexin V+/PI+) | % Necrotic (Annexin V-/PI+) |

| Control (DMSO) | 95.2% | 2.1% | 1.5% | 1.2% |

| Agent 105 (10 µM) | 45.8% | 35.5% | 15.3% | 3.4% |

Note: Data presented are for illustrative purposes only.

References

- 1. This compound - Immunomart [immunomart.com]

- 2. caltagmedsystems.co.uk [caltagmedsystems.co.uk]

- 3. Synthesis of thieno[3,2-e]pyrrolo[1,2-a]pyrimidine derivatives and their precursors containing 2-aminothiophenes fragments as anticancer agents for therapy of pulmonary metastatic melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes: MTT Assay for Evaluating the Cytotoxicity of Anticancer Agent 105

Introduction

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method for assessing the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1][2] This assay is widely utilized in cancer research and drug discovery to screen for the cytotoxic effects of potential therapeutic compounds.[3][4] The principle of the assay is based on the reduction of the yellow, water-soluble tetrazolium salt (MTT) into a purple, insoluble formazan product by NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of living, metabolically active cells.[4] The quantity of formazan produced is directly proportional to the number of viable cells. This application note provides a comprehensive protocol for determining the cytotoxic effects and the half-maximal inhibitory concentration (IC50) of a novel compound, "Anticancer agent 105," on a selected cancer cell line.

Principle of the MTT Assay

In viable cells, mitochondrial dehydrogenases, such as succinate dehydrogenase, cleave the tetrazolium ring of MTT, resulting in the formation of insoluble purple formazan crystals. Dead or inactive cells lack the necessary enzymatic activity to perform this conversion. These formazan crystals are then solubilized using a solvent, typically Dimethyl Sulfoxide (DMSO) or an acidified isopropanol solution. The absorbance of the resulting colored solution is measured with a spectrophotometer or microplate reader at a wavelength between 500 and 600 nm (commonly 570 nm). The intensity of the purple color is a direct measure of the number of metabolically active cells, allowing for the quantitative assessment of cytotoxicity induced by a test compound.

Experimental Protocol

Materials and Reagents

-

Cancer cell line (e.g., HeLa, MCF-7, A549)

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

This compound (stock solution in a suitable solvent, e.g., DMSO)

-

MTT reagent (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Phosphate-Buffered Saline (PBS), sterile

-

Sterile 96-well flat-bottom microplates

-

Multichannel pipette and sterile pipette tips

-

Humidified incubator (37°C, 5% CO2)

-

Microplate reader (absorbance at 570 nm, reference at 630 nm)

Step-by-Step Procedure

1. Cell Seeding: a. Culture cells until they reach approximately 80% confluency in the exponential growth phase. b. Harvest the cells using trypsinization and perform a cell count using a hemocytometer or automated cell counter. c. Dilute the cell suspension to the optimal seeding density (determined empirically, typically 5,000-10,000 cells/well) in complete culture medium. d. Seed 100 µL of the cell suspension into each well of a 96-well plate. e. To avoid "edge effects," fill the perimeter wells with 100 µL of sterile PBS. f. Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.

2. Compound Treatment: a. Prepare a series of dilutions of this compound in complete culture medium from the stock solution. b. After the 24-hour incubation, carefully remove the medium from the wells. c. Add 100 µL of the diluted compound solutions to the respective wells in triplicate. d. Include control wells:

- Vehicle Control: Cells treated with the highest concentration of the solvent (e.g., DMSO) used for the drug dilutions.

- Untreated Control: Cells in culture medium only.

- Blank Control: Culture medium only (no cells) to measure background absorbance. e. Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

3. MTT Addition and Incubation: a. Following the treatment period, carefully add 20 µL of the 5 mg/mL MTT solution to each well. b. Incubate the plate for an additional 3-4 hours at 37°C, protected from light (e.g., by wrapping in aluminum foil). During this time, visible purple formazan crystals will form in viable cells.

4. Formazan Solubilization: a. After the MTT incubation, carefully remove the medium containing MTT from each well without disturbing the formazan crystals. b. Add 150 µL of DMSO to each well to dissolve the formazan crystals. c. Place the plate on an orbital shaker for 10-15 minutes at a low speed to ensure complete solubilization of the crystals.

5. Absorbance Measurement: a. Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. b. If significant background from phenol red is a concern, a reference wavelength of 630 nm can be used. c. Read the plate within 1 hour of adding the solubilization solution.

Data Presentation and Analysis

1. Data Collection and Correction:

- Record the absorbance readings for all wells.

- Subtract the average absorbance of the blank control wells from all other readings to correct for background.

2. Calculation of Cell Viability:

- Calculate the percentage of cell viability for each concentration of this compound using the following formula:

3. Determination of IC50:

- The IC50 value is the concentration of the agent that inhibits cell viability by 50%.

- Plot the % Cell Viability (Y-axis) against the log of the compound concentration (X-axis).

- Use non-linear regression analysis (e.g., sigmoidal dose-response curve) with software like GraphPad Prism or Microsoft Excel to determine the IC50 value.

Hypothetical Results for this compound

The following tables summarize hypothetical data from an MTT assay performed on the MCF-7 breast cancer cell line after 48 hours of treatment with this compound.

Table 1: Raw Absorbance Data (570 nm)

| Agent 105 Conc. (µM) | Replicate 1 | Replicate 2 | Replicate 3 | Average Absorbance |

| 0 (Untreated) | 1.254 | 1.288 | 1.271 | 1.271 |

| 0.1 | 1.211 | 1.235 | 1.220 | 1.222 |

| 1 | 1.056 | 1.089 | 1.075 | 1.073 |

| 10 | 0.645 | 0.681 | 0.662 | 0.663 |

| 50 | 0.213 | 0.235 | 0.224 | 0.224 |

| 100 | 0.115 | 0.121 | 0.118 | 0.118 |

| Blank (No Cells) | 0.052 | 0.055 | 0.054 | 0.054 |

Table 2: Calculated Cell Viability and IC50

| Agent 105 Conc. (µM) | Average Corrected Absorbance | % Cell Viability |

| 0 (Untreated) | 1.217 | 100.0% |

| 0.1 | 1.168 | 96.0% |

| 1 | 1.019 | 83.7% |

| 10 | 0.609 | 50.0% |

| 50 | 0.170 | 14.0% |

| 100 | 0.064 | 5.3% |

| Calculated IC50 | 10.0 µM |

Visualizations

Experimental Workflow

Caption: Workflow of the MTT cytotoxicity assay.

Hypothetical Signaling Pathway

Caption: Anticancer agent inducing apoptosis and inhibiting MTT reduction.

References

Application Notes and Protocols: Solubilizing Anticancer Agent 105 for In Vitro Experiments

Audience: Researchers, scientists, and drug development professionals.

Introduction:

A significant challenge in the preclinical evaluation of novel anti-cancer agents is their often poor aqueous solubility. Many potent compounds are hydrophobic, making them difficult to formulate for in vitro assays, which are predominantly aqueous-based. Inadequate solubilization can lead to precipitation of the compound in culture media, resulting in inaccurate and unreliable data. This document provides a comprehensive guide to solubilizing "Anticancer Agent 105," a representative poorly soluble compound, for use in common in vitro experiments. The principles and protocols outlined here are broadly applicable to other hydrophobic small molecules in cancer research.

Physicochemical Properties and Solvent Selection

The first step in developing a solubilization strategy is to understand the physicochemical properties of the compound. Since "this compound" is a placeholder, we will proceed with general strategies for poorly water-soluble drugs. The choice of solvent is critical and should aim to dissolve the compound at a high concentration to create a stock solution, which can then be diluted to the final working concentration in the aqueous assay medium.

Table 1: Common Organic Solvents for Solubilizing Poorly Water-Soluble Drugs

| Solvent | Properties | Recommended Max. Concentration in Cell Culture | Notes |

| Dimethyl Sulfoxide (DMSO) | Aprotic, highly polar, miscible with water and organic solvents. | 0.1% - 0.5% (v/v)[1] | Most common solvent for in vitro assays. Can be cytotoxic at higher concentrations[1][2]. A vehicle control with the same final DMSO concentration is essential in all experiments[3]. |

| Ethanol (EtOH) | Protic, polar solvent. | 0.1% - 0.5% (v/v)[4] | Can have biological effects on its own, including immunosuppressive effects. A vehicle control is crucial. |

| Acetone | Aprotic, polar solvent. | < 0.5% (v/v) | Generally shows low toxicity at low concentrations. |

| Dimethylformamide (DMF) | Aprotic, polar solvent. | < 0.5% (v/v) | Should be used with caution due to potential toxicity. |

Protocol for Preparation of Stock Solution

This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO.

Materials:

-

This compound (powder)

-

Dimethyl Sulfoxide (DMSO), sterile, cell culture grade

-

Sterile microcentrifuge tubes or vials

-

Calibrated balance

-

Pipettes and sterile tips

Procedure:

-

Determine the desired stock concentration. A common starting point is 10 mM.

-

Calculate the required mass of this compound. Use the following formula: Mass (mg) = Desired Concentration (mM) x Volume (mL) x Molecular Weight ( g/mol ) / 1000

-

Weigh the calculated amount of this compound in a sterile microcentrifuge tube. To minimize contamination risk, this can be done in a clean, draft-free area, and the outside of the tube can be wiped with 70% ethanol before transferring to a biological safety cabinet.

-

Add the required volume of sterile DMSO to the tube.

-

Vortex or sonicate the solution until the compound is completely dissolved. Visually inspect for any particulate matter.

-

Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Experimental Protocols: Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.

Protocol: MTT Assay for this compound

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Phosphate-buffered saline (PBS), sterile

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well cell culture plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate overnight at 37°C, 5% CO2.

-

Compound Dilution and Treatment:

-

Prepare serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells (including the vehicle control) is the same and non-toxic (e.g., ≤ 0.5%).

-

Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.

-

-

Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization:

-

Carefully remove the medium.

-

Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Mix thoroughly by gentle shaking or pipetting.

-

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Table 2: Example Data from MTT Assay with this compound

| Concentration of Agent 105 (µM) | Absorbance (570 nm) (Mean ± SD) | % Cell Viability |

| 0 (Vehicle Control) | 1.20 ± 0.08 | 100 |

| 0.1 | 1.15 ± 0.07 | 95.8 |

| 1 | 0.98 ± 0.06 | 81.7 |

| 10 | 0.62 ± 0.05 | 51.7 |

| 50 | 0.25 ± 0.03 | 20.8 |

| 100 | 0.10 ± 0.02 | 8.3 |

Signaling Pathways and Experimental Workflows

Anticancer agents often exert their effects by modulating specific signaling pathways that are dysregulated in cancer cells. Understanding these pathways is crucial for interpreting experimental results.

Commonly Targeted Signaling Pathways in Cancer:

-

PI3K/Akt/mTOR Pathway: This pathway is a key regulator of cell growth, proliferation, and survival. Its aberrant activation is a frequent event in many cancers.

-

EGFR Signaling Pathway: The epidermal growth factor receptor (EGFR) pathway, when overactivated, can drive tumor cell proliferation, survival, and metastasis.

-

Cyclin-Dependent Kinase (CDK) Pathways: CDKs are crucial regulators of the cell cycle, and their dysregulation is a hallmark of cancer.

Diagrams:

Caption: Workflow for in vitro testing of this compound.

Caption: The PI3K/Akt/mTOR signaling pathway.

Caption: The EGFR signaling pathway.

Conclusion

The successful solubilization of poorly water-soluble compounds like "this compound" is a prerequisite for obtaining reliable and reproducible data from in vitro experiments. DMSO is a widely used and effective solvent, but its concentration in cell culture must be carefully controlled to avoid cytotoxicity. The protocols and guidelines presented in this document provide a framework for researchers to develop a robust solubilization strategy and accurately assess the biological activity of novel anticancer agents. Always include appropriate vehicle controls in your experiments to ensure that the observed effects are due to the compound and not the solvent.

References

Application Notes and Protocols for In Vivo Administration of Anticancer Agent 105 in Mice

For Research Use Only.

Introduction

The designation "Anticancer Agent 105" refers to at least two distinct chemical entities with demonstrated antitumor activity in preclinical murine models. This document provides detailed application notes and protocols for the in vivo administration of two such agents: a thienopyrimidine-based compound that induces apoptosis in melanoma cells, and IG-105, a tubulin polymerization inhibitor effective against hepatoma and breast cancer xenografts. These protocols are intended for researchers, scientists, and drug development professionals.

Agent 1: Thienopyrimidine-Based this compound

This compound, built on a thienopyrimidine scaffold, shows selective toxicity towards melanoma cells and potently inhibits the formation of metastatic nodules in a pulmonary metastatic melanoma mouse model.[1] Its primary mechanism of action is the induction of apoptosis.

Data Presentation

| Parameter | Value | Reference |

| Mouse Model | Pulmonary Metastatic Melanoma | [2] |

| Cell Line | B16-F10 (Murine Melanoma) | [2] |

| Administration Route | Intravenous (tail vein) injection of cells to establish metastases. Administration route of agent to be specified based on further studies. | [2] |

| Efficacy | Significant inhibition of metastatic nodules | |

| Safety | Biosafety demonstrated in healthy mice; no abnormal changes detected in the liver, spleen, kidneys, and heart. |

Experimental Protocols

Pulmonary Metastatic Melanoma Mouse Model Protocol

This protocol is adapted from established methods for inducing lung metastases using the B16-F10 cell line.

Materials:

-

B16-F10 murine melanoma cells

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS), sterile

-

Trypsin-EDTA

-

Hemocytometer or automated cell counter

-

6-8 week old C57BL/6 mice

-

Thienopyrimidine-based this compound

-

Vehicle control

-

Insulin syringes with 27-30 gauge needles

-

Animal restrainer

Procedure:

-

Cell Culture: Culture B16-F10 cells in a humidified incubator at 37°C and 5% CO2. Ensure cells are in the logarithmic growth phase and have a viability of >95% before injection.

-

Cell Preparation:

-

Wash the cells with PBS and detach them using Trypsin-EDTA.

-

Neutralize the trypsin with complete medium and centrifuge the cell suspension.

-

Resuspend the cell pellet in sterile PBS to a final concentration of 2 x 10^6 cells/mL. Keep the cell suspension on ice.

-

-

Tumor Cell Inoculation:

-

Warm the mice under a heat lamp to dilate the tail veins.

-

Secure the mouse in a restrainer.

-

Inject 100 µL of the B16-F10 cell suspension (2 x 10^5 cells) into the lateral tail vein.

-

-

Drug Administration:

-

The specific dosing, schedule, and route of administration for the thienopyrimidine-based this compound should be determined based on preliminary dose-finding and pharmacokinetic studies. For illustrative purposes, a potential protocol could involve intraperitoneal (i.p.) or oral (p.o.) administration starting a few days after tumor cell inoculation.

-

Prepare the thienopyrimidine-based agent in a suitable vehicle.

-

Administer the agent to the treatment group of mice, while the control group receives the vehicle only.

-

-

Monitoring and Endpoint:

-

Monitor the mice daily for clinical signs of distress and measure body weight regularly.

-

After a predetermined period (e.g., 14-21 days), euthanize the mice.

-

Excise the lungs and fix them in Bouin's solution or 10% neutral buffered formalin.

-

Count the number of metastatic nodules on the lung surface.

-

Process the lungs for histological analysis to confirm the presence of micrometastases.

-

Signaling Pathway

Caption: Apoptosis induction by thienopyrimidine-based agent.

Agent 2: IG-105

IG-105 is a novel carbazole sulfonamide that demonstrates potent anticancer activity by inhibiting tubulin polymerization. This disruption of microtubule dynamics leads to cell cycle arrest and subsequent cell death. It has shown efficacy in in vivo xenograft models of human hepatoma and breast cancer.

Data Presentation

| Parameter | Bel-7402 Xenograft | MCF-7 Xenograft |

| Mouse Strain | Nude Mice | Nude Mice |

| Cell Line | Bel-7402 (Human Hepatoma) | MCF-7 (Human Breast Cancer) |

| Administration Route | Intraperitoneal (i.p.) | Intraperitoneal (i.p.) |

| Dosage | 100 or 275 mg/kg | 100 or 200 mg/kg |

| Frequency | q2d (every 2 days) | q2d (every 2 days) |

| Efficacy | Dose-dependent tumor growth inhibition | Dose-dependent tumor growth inhibition |

Experimental Protocols

Human Tumor Xenograft Model Protocol (General)

This protocol provides a general framework for establishing subcutaneous xenografts. Specific modifications for Bel-7402 and MCF-7 cells are noted.

Materials:

-

Bel-7402 or MCF-7 cells

-

Complete cell culture medium (specific for each cell line)

-

Matrigel® Basement Membrane Matrix

-

Sterile PBS

-

4-6 week old female nude mice (e.g., BALB/c nude or NOD/SCID)

-

17β-Estradiol pellets (for MCF-7 model)

-

IG-105

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Animal Preparation (for MCF-7 model): One week prior to cell injection, subcutaneously implant a 17β-estradiol pellet (e.g., 0.72 mg, 60-day release) on the dorsal side of the mouse to support the growth of these estrogen-dependent cells.

-

Cell Preparation:

-

Culture cells to ~80% confluency.

-

Harvest cells and resuspend in a 1:1 mixture of sterile PBS and Matrigel® to a final concentration of 5 x 10^7 cells/mL. Keep on ice.

-

-

Tumor Cell Inoculation:

-

Anesthetize the mouse.

-

Inject 100 µL of the cell suspension (5 x 10^6 cells) subcutaneously into the right flank of the mouse.

-

-

Tumor Growth and Grouping:

-

Monitor tumor growth by measuring tumor dimensions with calipers 2-3 times per week.

-

Calculate tumor volume using the formula: (Length x Width^2) / 2.

-

When tumors reach a mean volume of 100-150 mm³, randomize the mice into treatment and control groups.

-

-

Drug Administration:

-

Prepare IG-105 in a suitable vehicle for intraperitoneal injection.

-

Administer the specified dose of IG-105 or vehicle control intraperitoneally every two days.

-

-

Monitoring and Endpoint:

-

Continue to monitor tumor volume and body weight throughout the study.

-

Euthanize mice when tumors reach the predetermined endpoint size, or if signs of excessive morbidity are observed.

-

Excise tumors at the end of the study for further analysis (e.g., histology, biomarker analysis).

-

Signaling Pathway

Caption: Inhibition of tubulin polymerization by IG-105.

Experimental Workflow

References

Application Notes and Protocols: Xenograft Mouse Model for Preclinical Studies of Anticancer Agent 105

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xenograft mouse models are a critical tool in preclinical oncology research, enabling the in vivo evaluation of novel anticancer therapeutics in a physiologically relevant setting.[1][2] These models, which involve the transplantation of human tumor cells or tissues into immunodeficient mice, provide a powerful platform to assess treatment efficacy, understand mechanisms of action, and gather essential data to support clinical trial design.[3][4] This document provides a comprehensive guide to utilizing a xenograft mouse model for the preclinical assessment of "Anticancer Agent 105," a novel investigational drug.

This compound is a potent and selective small molecule inhibitor of the PI3K/AKT/mTOR signaling pathway, a critical cascade frequently dysregulated in a variety of human cancers.[5] By targeting this pathway, this compound aims to inhibit tumor cell proliferation, survival, and growth. These application notes and protocols detail the necessary steps for establishing a xenograft model, administering this compound, monitoring tumor response, and performing endpoint analyses to evaluate its therapeutic potential.

Key Experimental Protocols

Cell Line-Derived Xenograft (CDX) Model Establishment

This protocol outlines the subcutaneous implantation of human cancer cells to form a palpable tumor.

Materials:

-

Human cancer cell line with a known activated PI3K/AKT/mTOR pathway (e.g., MCF-7, U87MG)

-

Immunodeficient mice (e.g., athymic nude nu/nu or SCID)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS), sterile

-

Matrigel® Basement Membrane Matrix (optional, can improve tumor take rate)

-

Trypsin-EDTA

-

Hemocytometer or automated cell counter

-

1 mL syringes with 25-gauge needles

Procedure:

-

Cell Culture: Culture the selected human cancer cell line under standard conditions (37°C, 5% CO2) in the appropriate complete medium. Ensure cells are in the exponential growth phase and have a viability of >95% as determined by trypan blue exclusion.

-

Cell Harvesting: Wash the cells with PBS and detach them using trypsin-EDTA. Neutralize the trypsin with complete medium, and centrifuge the cell suspension at 300 x g for 5 minutes.

-

Cell Pellet Resuspension: Discard the supernatant and resuspend the cell pellet in sterile PBS or serum-free medium at a concentration of 5 x 10^7 cells/mL. For some cell lines, resuspending in a 1:1 mixture of PBS and Matrigel® can enhance tumor engraftment. Keep the cell suspension on ice.

-

Implantation: Anesthetize the mouse. Subcutaneously inject 100 µL of the cell suspension (containing 5 x 10^6 cells) into the right flank of the mouse.

-

Monitoring: Monitor the mice for tumor appearance. Once tumors are palpable, begin regular monitoring of tumor volume and animal health.

Drug Preparation and Administration

Materials:

-

This compound

-

Vehicle solution (e.g., 0.5% carboxymethylcellulose, 0.1% Tween 80 in sterile water)

-

Appropriate administration equipment (e.g., oral gavage needles, sterile syringes for injection)

Procedure:

-

Preparation: Prepare a stock solution of this compound in a suitable solvent and then dilute it to the final desired concentrations with the vehicle solution. Ensure the final formulation is homogenous.

-

Administration Route: Based on the pharmacokinetic properties of this compound, select the appropriate administration route (e.g., oral gavage (PO), intraperitoneal (IP), intravenous (IV), or subcutaneous (SC)).

-

Dosing: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer this compound at the specified dose and schedule (e.g., daily, twice weekly). The control group should receive the vehicle solution following the same schedule.

Tumor Growth Monitoring and Efficacy Evaluation

Materials:

-

Digital calipers

-

Animal scale

Procedure:

-

Tumor Measurement: Measure the tumor dimensions (length and width) three times per week using digital calipers.

-

Tumor Volume Calculation: Calculate the tumor volume using the formula: Tumor Volume (mm³) = (Length x Width²) / 2.

-

Body Weight: Monitor and record the body weight of each mouse three times per week as an indicator of toxicity.

-

Efficacy Endpoints: The primary efficacy endpoint is tumor growth inhibition. This can be calculated as the percentage of tumor volume change from baseline. Other endpoints may include tumor regression and survival.

-

Study Termination: The study should be terminated when tumors in the control group reach a predetermined maximum size, or if signs of excessive toxicity are observed in the treatment groups.

Pharmacokinetic (PK) Analysis

Materials:

-

Blood collection supplies (e.g., capillary tubes, microcentrifuge tubes with anticoagulant)

-

Centrifuge

-

-80°C freezer

-

Analytical method for quantifying this compound in plasma (e.g., LC-MS/MS)

Procedure:

-

Sample Collection: At specified time points after the final dose of this compound, collect blood samples from a satellite group of mice.

-

Plasma Preparation: Centrifuge the blood samples to separate the plasma.

-

Sample Storage: Store the plasma samples at -80°C until analysis.

-

Drug Quantification: Analyze the plasma samples to determine the concentration of this compound over time.

-

PK Parameter Calculation: Use appropriate software to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.

Histopathological Analysis

Materials:

-

10% neutral buffered formalin

-

Ethanol series (for dehydration)

-

Xylene

-

Paraffin wax

-

Microtome

-

Glass slides

-

Hematoxylin and eosin (H&E) staining reagents

-

Antibodies for immunohistochemistry (IHC) (e.g., Ki-67 for proliferation, cleaved caspase-3 for apoptosis, CD31 for angiogenesis)

Procedure:

-

Tissue Collection and Fixation: At the end of the study, euthanize the mice and excise the tumors. Fix the tumors in 10% neutral buffered formalin for 24-48 hours.

-

Tissue Processing and Embedding: Dehydrate the fixed tissues through a series of graded ethanol solutions, clear with xylene, and embed in paraffin wax.

-

Sectioning: Cut 4-5 µm thick sections from the paraffin-embedded tumor blocks using a microtome and mount them on glass slides.

-

H&E Staining: Stain the sections with H&E to visualize the overall tumor morphology, including areas of necrosis and cellular architecture.

-

Immunohistochemistry (IHC): Perform IHC staining for specific biomarkers to assess cell proliferation (Ki-67), apoptosis (cleaved caspase-3), and angiogenesis (CD31). This will provide insights into the mechanism of action of this compound.

Data Presentation

Quantitative data should be summarized in clear and concise tables to facilitate comparison between treatment and control groups.

Table 1: Tumor Growth Inhibition by this compound

| Treatment Group | Dose (mg/kg) | Schedule | Mean Tumor Volume at Day 21 (mm³) ± SEM | Percent Tumor Growth Inhibition (%) |

| Vehicle Control | - | Daily | 1500 ± 150 | - |

| Agent 105 | 25 | Daily | 750 ± 80 | 50 |

| Agent 105 | 50 | Daily | 300 ± 50 | 80 |

Table 2: Pharmacokinetic Parameters of this compound

| Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (0-24h) (ng·hr/mL) | t1/2 (hr) |

| 25 | 500 | 2 | 4000 | 6 |

| 50 | 1200 | 2 | 9600 | 6.5 |

Table 3: Immunohistochemical Analysis of Tumors

| Treatment Group | Ki-67 Positive Cells (%) | Cleaved Caspase-3 Positive Cells (%) | Microvessel Density (CD31+) |

| Vehicle Control | 85 ± 5 | 2 ± 0.5 | 30 ± 4 |

| Agent 105 (50 mg/kg) | 25 ± 3 | 15 ± 2 | 12 ± 2 |

Visualizations

Signaling Pathway of this compound

Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway by this compound.

Experimental Workflow for Xenograft Study

Caption: Workflow for the preclinical evaluation of this compound in a xenograft model.

Logical Relationship of Experimental Outcomes

Caption: Logical flow from drug administration to demonstration of preclinical efficacy.

References

- 1. biocytogen.com [biocytogen.com]

- 2. meliordiscovery.com [meliordiscovery.com]

- 3. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. theraindx.com [theraindx.com]

- 5. Signaling Pathways in Cancer: Therapeutic Targets, Combinatorial Treatments, and New Developments - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Western Blot Analysis of Anticancer Agent 105 Treated Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anticancer agent 105 is a novel synthetic compound that has demonstrated significant anti-proliferative effects in various human cancer cell lines. Preliminary studies indicate that its mechanism of action involves the induction of apoptosis and cell cycle arrest. These application notes provide detailed protocols for utilizing Western blot analysis to investigate the molecular effects of this compound on treated cancer cells. The following sections describe the methodologies for detecting key protein markers involved in the PI3K/Akt signaling pathway and apoptosis, which are crucial for elucidating the compound's mechanism of action and therapeutic potential.

Data Presentation: Quantitative Analysis of Protein Expression

The tables below summarize representative quantitative data from Western blot analyses of human breast cancer cells (MCF-7) treated with this compound for 48 hours. The data is presented as the fold change in protein expression relative to untreated control cells, normalized to a loading control (β-actin). Densitometric analysis of the Western blot bands was used to quantify protein levels.[1][2][3]

Table 1: Effect of this compound on the PI3K/Akt Signaling Pathway in MCF-7 Cells

| Target Protein | Molecular Weight (kDa) | Treatment Group | Fold Change vs. Control |

| p-Akt (Ser473) | 60 | Control (Untreated) | 1.00 |

| This compound (10 µM) | 0.35 | ||

| Akt | 60 | Control (Untreated) | 1.00 |

| This compound (10 µM) | 0.98 | ||

| mTOR | 289 | Control (Untreated) | 1.00 |

| This compound (10 µM) | 0.62 |

Table 2: Effect of this compound on Apoptotic Markers in MCF-7 Cells

| Target Protein | Molecular Weight (kDa) | Treatment Group | Fold Change vs. Control |

| Bcl-2 | 26 | Control (Untreated) | 1.00 |

| This compound (10 µM) | 0.45 | ||

| Bax | 21 | Control (Untreated) | 1.00 |

| This compound (10 µM) | 2.10 | ||

| Cleaved Caspase-3 | 17/19 | Control (Untreated) | 1.00 |

| This compound (10 µM) | 3.50 |

Mandatory Visualization

Caption: Signaling pathway of this compound.

Caption: Western blot experimental workflow.

Experimental Protocols

Cell Culture and Treatment

-

Culture MCF-7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.

-

Treat the cells with this compound at the desired concentrations (e.g., 10 µM) or with a vehicle control (e.g., DMSO) for 48 hours.

Protein Extraction[5]

-

After treatment, aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

-

Add 200-400 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well.

-

Scrape the adherent cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate the lysates on ice for 30 minutes with occasional vortexing.

-

Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.

-

Carefully transfer the supernatant (containing the protein extract) to a new pre-chilled tube.

Protein Quantification

-

Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

-

Normalize the protein concentrations of all samples with lysis buffer to ensure equal loading in the subsequent steps.

SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis)

-

Prepare protein samples by mixing the lysate with Laemmli sample buffer and heating at 95-100°C for 5 minutes.

-

Load 20-30 µg of protein from each sample into the wells of a 10-12% polyacrylamide gel.

-

Run the gel in 1X running buffer at 100-120V until the dye front reaches the bottom of the gel.

Protein Transfer

-

Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.

-

Perform the transfer at 100V for 1-2 hours or according to the manufacturer's protocol.

-

After transfer, briefly wash the membrane with deionized water and then with 1X Tris-buffered saline with 0.1% Tween 20 (TBST).

Immunodetection

-